Product packaging for Benzenemethanamine, N-ethyl-3,5-difluoro-(Cat. No.:CAS No. 90390-29-7)

Benzenemethanamine, N-ethyl-3,5-difluoro-

Cat. No.: B3058608
CAS No.: 90390-29-7
M. Wt: 171.19 g/mol
InChI Key: IDDLDNCSEZNREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Classification within Amine Chemistry

Benzenemethanamine, N-ethyl-3,5-difluoro- belongs to the class of organic compounds known as benzylamines. Structurally, it is a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups: an ethyl group and a 3,5-difluorobenzyl group. The presence of the benzyl (B1604629) group categorizes it as a benzylic amine. Its systematic IUPAC name is N-[(3,5-difluorophenyl)methyl]ethanamine. chemicalregister.com

Below is a table summarizing the key identifiers and properties of this compound.

Identifier/PropertyValue
Systematic IUPAC Name N-[(3,5-difluorophenyl)methyl]ethanamine chemicalregister.com
CAS Registry Number 90390-29-7 chemicalregister.com
Molecular Formula C₉H₁₁F₂N chemicalregister.com
Molecular Weight 171.19 g/mol chemicalregister.com
Classification Secondary Amine, Benzylamine (B48309)

This table is interactive. You can sort and filter the data.

Academic Research Relevance of Fluorinated Benzylamines

Fluorinated benzylamines, including Benzenemethanamine, N-ethyl-3,5-difluoro-, are of significant interest in academic and industrial research. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.

The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties of a molecule without significant steric hindrance.

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes in the body. This can increase the half-life and bioavailability of a drug.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and selectivity of a ligand for its receptor.

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity, and basicity (pKa). For instance, the electron-withdrawing nature of the two fluorine atoms in Benzenemethanamine, N-ethyl-3,5-difluoro- reduces the basicity of the amine compared to its non-fluorinated counterpart, N-ethylbenzylamine.

The following table summarizes the effects of fluorine substitution on key molecular properties.

Molecular PropertyEffect of Fluorine Substitution
Bond Strength C-F bond is stronger than C-H bond
Electronegativity Fluorine is the most electronegative element
Lipophilicity Can increase or decrease depending on the molecular context
Acidity/Basicity (pKa) Generally increases the acidity of nearby protons and decreases the basicity of nearby amines
Metabolic Stability Often increases due to the strength of the C-F bond
Binding Interactions Can participate in unique non-covalent interactions

This table is interactive. You can sort and filter the data.

Benzenemethanamine, N-ethyl-3,5-difluoro- and related fluorinated benzylamines serve as crucial intermediates in the synthesis of more complex molecules. The reactive secondary amine functionality allows for a variety of chemical transformations, such as acylation to form amides, alkylation to form tertiary amines, and participation in coupling reactions.

These compounds are frequently utilized in the development of novel therapeutic agents. The difluorobenzyl moiety can be incorporated into larger molecular frameworks to confer the beneficial properties associated with fluorination. For example, similar fluorinated benzylamines have been used in the synthesis of compounds targeting neurological disorders and in the development of advanced materials where thermal stability and chemical resistance are desired. The synthesis of such compounds can often be achieved through methods like the alkylation of the parent benzylamine, in this case, 3,5-difluorobenzylamine, with an ethyl halide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N B3058608 Benzenemethanamine, N-ethyl-3,5-difluoro- CAS No. 90390-29-7

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDLDNCSEZNREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238148
Record name Benzenemethanamine, N-ethyl-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-29-7
Record name Benzenemethanamine, N-ethyl-3,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzenemethanamine, N Ethyl 3,5 Difluoro and Analogues

Foundational Synthetic Routes

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. byu.edu This approach is highly versatile for creating a wide array of substituted amines. masterorganicchemistry.com

The synthesis of N-ethyl-3,5-difluorobenzenemethanamine via reductive amination commences with the condensation reaction between 3,5-difluorobenzaldehyde (B1330607) and ethylamine (B1201723). This reaction forms an imine intermediate, which is subsequently reduced without being isolated. The process is a direct and efficient route to the desired secondary amine.

The reduction of the imine intermediate is a critical step that can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation. In this procedure, the imine is reduced using hydrogen gas in the presence of a transition metal catalyst. Alternative reducing agents frequently employed in reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), which are valued for their selectivity. masterorganicchemistry.com Benzylamine-borane complexes have also been developed as effective, air-stable reducing agents for this purpose. byu.edu

For the catalytic hydrogenation route, specific conditions are optimized to maximize the yield of the final product.

CatalystPressure (bar)Temperature (°C)SolventReaction Time (hours)Yield (%)
Raney Nickel1–1050–80Methanol or Ethanol2–2475–90
Palladium on Carbon (Pd/C)1–1050–80Methanol or Ethanol2–2475–90

Nucleophilic substitution provides an alternative pathway for the synthesis of fluorinated amines. This method typically involves the reaction of an alkyl halide with an amine. For the synthesis of N-ethyl-3,5-difluorobenzenemethanamine, the reaction proceeds between 3,5-difluorobenzyl chloride and ethylamine. The reaction is generally conducted in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen chloride formed during the reaction.

The success of nucleophilic aromatic substitution (SNAr) reactions, a related approach, is highly dependent on the presence of electron-withdrawing groups on the aromatic ring and the polarity of the solvent. researchgate.net While direct substitution on an unactivated fluorobenzene is difficult, the benzyl (B1604629) halide intermediate makes the substitution reaction more feasible. The development of novel strategies for synthesizing fluorinated amines continues to be an active area of research. nih.gov

An indirect method for preparing benzylamine (B48309) derivatives involves the hydrolysis of quaternary ammonium salts. This multi-step synthesis begins with the reaction of a benzyl halide, such as a substituted benzyl bromide, with hexamethylenetetramine to form a stable quaternary ammonium salt. google.comgoogle.com

This salt is then subjected to acid hydrolysis, typically using an inorganic acid like hydrochloric acid, to yield the primary benzylamine salt. google.com The reaction temperature for the hydrolysis is usually maintained between 0 and 80°C to balance the reaction rate and minimize side reactions. google.com Although this method primarily yields primary amines, it represents a viable route for producing the core benzylamine structure, which could potentially be alkylated in a subsequent step to obtain N-ethyl derivatives. The reaction of aromatic aldehydes with aqueous ammonia can also produce intermediates that, upon reduction, yield mixtures of primary and secondary benzylamines. ias.ac.in

Reductive Amination Strategies

Advanced Catalytic Synthesis Approaches

Modern synthetic chemistry has focused on developing more efficient and selective catalytic systems for amine synthesis. Catalytic hydrogenation, as mentioned in the context of reductive amination, is a well-established example. Beyond traditional catalysts like Raney Nickel and Palladium on Carbon, research has explored a wider range of catalytic systems.

For instance, various ruthenium, iridium, and cobalt complexes have been shown to be highly effective for reductive amination under milder conditions. organic-chemistry.org Electrochemical reductive amination represents a green chemistry approach, using water as the hydrogen source and avoiding chemical reducing agents. researchgate.net These advanced methods aim to improve yields, enhance selectivity, and utilize more environmentally benign reaction conditions for the synthesis of compounds like N-ethyl-3,5-difluorobenzenemethanamine and its analogues.

Transition Metal-Catalyzed Asymmetric Hydrogenation in Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation (AH) stands as a highly efficient and atom-economical method for producing chiral amines, which are crucial components in many pharmaceuticals and biologically active compounds. nih.govacs.orgchinesechemsoc.org This direct approach, particularly the hydrogenation of prochiral imines, offers a sustainable "green" pathway to optically active amines with minimal waste. nih.govacs.org The significance of this method is highlighted by its application in large-scale industrial processes, such as the synthesis of the herbicide (S)-metolachlor. nih.govnih.gov Despite challenges like the potential for E/Z isomerism and the nucleophilicity of imine substrates, extensive research has led to the development of robust synthetic procedures. nih.gov

Design and Application of Chiral Ligands

The success of asymmetric hydrogenation is heavily reliant on the design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov A vast array of chiral phosphorus ligands has been developed, including phosphino-oxazolines and P-stereogenic phosphines, which have proven effective. acs.org For instance, spiro phosphine-amine-phosphine ligands have been used in iridium catalysts for the highly enantioselective hydrogenation of dialkyl imines, which are particularly challenging substrates due to the steric and electronic similarity of the two alkyl groups. chinesechemsoc.orgchinesechemsoc.org The precise tuning of the catalyst's chiral pocket is essential for achieving high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Additionally, chiral β-amino alcohols have been successfully employed as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, with the ligand's structural rigidity being a key factor for high enantioselectivity. mdpi.com

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation of Imines

Ligand Type Metal Catalyst Substrate Type Achieved Enantioselectivity (ee)
Spiro Phosphine-Amine-Phosphine (SpiroPNP) Iridium Dialkyl Imines Up to 98% chinesechemsoc.org
f-binaphane Iridium N-alkyl imines Up to 90% acs.org
(1S,2R)-1-amino-2-indanol Ruthenium N-phosphinyl ketimines Up to 82% mdpi.com
Iridium- and Palladium-Catalyzed Systems

Iridium-based catalysts are particularly prominent in the asymmetric hydrogenation of imines. nih.gov Cationic iridium(I) complexes featuring chiral phosphinodihydrooxazole ligands have demonstrated high efficiency, especially in supercritical carbon dioxide as a reaction medium, which can offer advantages in catalyst loading and product separation. acs.org The combination of an iridium catalyst with a chiral phosphate anion can create a cooperative catalytic system for the hydrogenation of acyclic imines, achieving excellent enantioselectivity. liv.ac.uk The industrial synthesis of (S)-metolachlor utilizes an iridium-Xyliphos system, underscoring the real-world applicability of these catalysts for reducing sterically hindered imines. nih.gov

Palladium catalysts have also been explored for the synthesis of chiral amines. For example, enantioselective palladium-catalyzed fluoroarylation can be used to produce protected γ-chiral substituted aliphatic amines. researchgate.net While highly effective for certain substrates, the development of catalysts for challenging substrates like dialkyl imines remains an active area of research. chinesechemsoc.org

Table 2: Performance of Iridium Catalysts in Asymmetric Imine Hydrogenation

Catalyst System Substrate Example Solvent H₂ Pressure Enantiomeric Excess (ee)
[Ir(COD)Cl]₂ / (R,SFc)-Xyliphos / Additives MEA imine Not specified Not specified High (Industrial Process) nih.gov
Cationic Ir(I)-phosphinodihydrooxazole N-(1-phenylethylidene)aniline scCO₂ 30 bar Up to 81% acs.org
Ir-SpiroPNP Alkyl methyl imines nPrOH 50 atm Up to 98% chinesechemsoc.org

Copper-Catalyzed Amination Reactions

Copper-catalyzed reactions represent a valuable alternative for forming C-N bonds, a crucial step in the synthesis of many alkyl amines. chemistryviews.org These methods are particularly useful for discovery chemistry settings where operational simplicity and broad functional group tolerance are desired. chemrxiv.org The copper-catalyzed oxidative coupling of aliphatic amines with boronic esters, a variant of the Chan-Lam amination, has emerged as a practical approach. chemistryviews.orgchemrxiv.orgwhiterose.ac.uk This process often uses molecular oxygen from the air as the terminal oxidant, avoiding the need for additional chemical oxidants and enhancing the reaction's green profile. chemrxiv.orgwhiterose.ac.uk

Coupling with Alkylboronic Esters

A significant development in this area is the copper-catalyzed coupling of alkylboronic esters with aliphatic amines. chemistryviews.orgchemrxiv.org This method provides a direct route to secondary and tertiary alkyl amines. The reaction typically involves a copper(II) salt, such as CuBr₂, as the catalyst. chemistryviews.orgchemrxiv.orgwhiterose.ac.uk Mechanistic studies suggest the reaction may proceed through the formation of an alkyl radical from the boronic ester, which then couples with an amino-copper(II) complex. chemistryviews.orgchemrxiv.orgwhiterose.ac.uk Another approach involves the formation of boron "ate" complexes from pinacol boronic esters, which then undergo stereospecific transmetallation to a copper species before coupling with electrophiles like hydroxylamine esters. nih.gov

Exploration of Reaction Scope and Substrate Versatility

The copper-catalyzed amination of alkylboronic esters has been shown to tolerate a wide array of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. chemistryviews.orgchemrxiv.orgwhiterose.ac.uk The reaction is versatile, accommodating a broad range of cyclic and acyclic secondary amines, as well as primary aliphatic amines. chemistryviews.org Similarly, various benzylic and aliphatic boronic esters can be used as coupling partners. whiterose.ac.uk The versatility extends to other organoboron compounds, with studies showing that arylboronic acids, boronate esters, and potassium organotrifluoroborate salts can be successfully converted to the corresponding azides using a copper(II)-catalyzed system, demonstrating the broad applicability of copper catalysis in C-N bond formation. nih.gov

Table 3: Substrate Scope in Copper-Catalyzed Amination with Boronic Esters

Boronic Ester Substrate Amine Substrate Copper Catalyst Solvent Product Yield
Benzylic Boronic Ester Morpholine CuBr₂ Toluene/Isopropanol High chemistryviews.orgchemrxiv.org
Aliphatic Boronic Ester Primary Aliphatic Amines CuBr₂ Toluene/Isopropanol Moderate to High chemistryviews.org
Tertiary Boronic Ester Anilines Not specified Not specified Lower Yield chemrxiv.org

Investigation of Fluorophosphonium Cation Catalysis

Fluorophosphonium cations have emerged as potent Lewis acid catalysts in a variety of organic transformations. researchgate.netrsc.org Their high Lewis acidity stems from a low-lying P-F σ* orbital, and this acidity can be fine-tuned by altering the substituents on the phosphorus atom. rsc.orgrsc.orgnih.gov These species can be synthesized from the reaction of phosphine/borane frustrated Lewis pairs (FLPs) with fluorinating agents or from difluorophosphoranes. rsc.orgnih.gov A convenient, high-yield synthesis involves the electrophilic fluorination of phosphanes followed by anion exchange. qucosa.de

These powerful organic Lewis acids have been successfully applied in catalysis for reactions such as hydrosilylation, transfer hydrogenation, and Diels-Alder reactions. researchgate.netrsc.org Their utility extends to organometallic catalysis, where they can act as promoters. For example, fluorophosphonium cations paired with a tetracarbonyl cobaltate anion have been used as catalysts for the carbonylation of β-lactones to succinic anhydrides. rsc.org In this context, the Lewis acidic cation activates the substrate towards ring-opening by the cobaltate anion. rsc.org The application of these catalysts in amine synthesis, potentially through the activation of imines or other precursors, represents a promising area for future investigation.

Table 4: Mentioned Compounds

Compound Name
Benzenemethanamine, N-ethyl-3,5-difluoro-
(S)-metolachlor
N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
4-methoxy-N-(1-phenylethylidene)benzenamine
N-(1-phenylethylidene)aniline
(R)-N-phenyl-1-phenylethylamine

Analysis of Patented Synthetic Processes

Patented methods for the synthesis of difluorobenzylamine analogues, such as 2,4-difluorobenzylamine, provide insights into the potential synthetic routes for Benzenemethanamine, N-ethyl-3,5-difluoro-. These processes often involve multi-step sequences starting from readily available difluorobenzene isomers.

A common patented strategy for the synthesis of difluorobenzylamines involves a three-step process. This process begins with the halogenation of a difluorobenzene, followed by the formation of a quaternary ammonium salt, and finally hydrolysis to yield the desired benzylamine.

One patented method describes the synthesis of 2,4-difluorobenzylamine starting from m-difluorobenzene. The key steps are outlined below google.comgoogle.com:

Halogenation: m-Difluorobenzene is reacted with a halogenating agent and paraformaldehyde in the presence of a catalyst to produce a 2,4-difluorobenzyl halide google.comgoogle.com.

Quaternary Ammonium Salt Formation: The resulting 2,4-difluorobenzyl halide is then reacted with methenamine to form a quaternary ammonium salt google.comgoogle.com.

Hydrolysis: The quaternary ammonium salt is subsequently hydrolyzed using concentrated hydrochloric acid to produce 2,4-difluorobenzylamine google.comgoogle.com.

The reaction conditions for the hydrolysis step are detailed in the following table:

ParameterCondition 1Condition 2
SolventIsopropanolMethanol
AcidConcentrated Hydrochloric AcidConcentrated Hydrochloric Acid
Reaction Time5 hours6 hours
Work-uppH adjustment to 7 with ammoniapH adjustment to 8 with ammonia
Extraction SolventDichloromethaneDichloromethane
PurificationVacuum distillationVacuum distillation
Reported Yield 92.6% 90.8%
Reported Purity 99.4% 99.5%

Another patented approach involves the formylation of m-difluorobenzene to produce 2,4-difluorobenzaldehyde, which can then be converted to the corresponding benzylamine google.com. This formylation can be achieved by reacting m-difluorobenzene with carbon monoxide under pressure in the presence of a catalyst google.com.

Optimization of synthetic processes is crucial for industrial-scale production to ensure high yield, purity, and cost-effectiveness. Patented literature reveals several strategies to enhance the synthesis of difluorobenzylamine analogues.

In the multi-step synthesis of 2,4-difluorobenzylamine, controlling reaction times at each stage is critical for maximizing yield and minimizing by-product formation. For instance, in the initial halogenation step, a reaction time of 4-10 hours is recommended. Exceeding this timeframe can lead to an increase in dichloromethyl by-products. Similarly, the duration of the subsequent steps is also optimized to prevent yield reduction google.com.

The following table summarizes the impact of reaction time on yield for different steps of the synthesis:

StepReaction TimeConsequence of Deviation
Halogenation4-10 hours> 10 hours leads to increased dichloromethyl product
Quaternary Ammonium Salt Formation2-5 hours> 5 hours leads to a yield lower than 82%
Hydrolysis3-10 hours< 3 hours leads to a yield lower than 73%

Purification techniques also play a vital role in achieving high purity. The use of vacuum distillation with cooling of the distillate is specified to prevent the loss of the volatile product google.com. In other patented processes, purification of crude products is achieved through techniques like silica gel column chromatography googleapis.com.

For the formylation route, the choice of catalyst and reaction pressure are key optimization parameters. One patent suggests that the optimal proportion of the catalyst Na(Co(CO)4) is 0.024 equivalents relative to the starting m-difluorobenzene, with an optimal reaction pressure of 3.5 MPa google.com. The use of a Lewis acid co-catalyst, such as aluminum chloride, is also noted to be beneficial google.com.

Chemical Reactivity and Mechanistic Organic Chemistry

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic studies specifically on Benzenemethanamine, N-ethyl-3,5-difluoro- are not extensively available in peer-reviewed literature. However, its reactivity can be inferred from studies on analogous fluorinated and N-alkylated benzylamines.

Elucidation of C-H Activation Pathways

The C-H bonds of the ethyl group and the benzylic carbon are potential sites for activation. The benzylic C-H bond is generally more susceptible to activation due to the stability of the resulting benzylic radical or cation, which is stabilized by resonance with the aromatic ring. However, the presence of two strongly electron-withdrawing fluorine atoms on the ring deactivates it, which can influence the stability of such intermediates.

Oxidative degradation of alkyl side-chains on aromatic rings is a known reaction, often proceeding through the activation of benzylic C-H bonds. While specific studies on N-ethyl-3,5-difluoro-benzenemethanamine are lacking, related benzylamines undergo oxidation to form corresponding aldehydes or imines, indicating the reactivity of the benzylic position. For instance, the oxidation of substituted benzylamines often involves the cleavage of the α-C–H bond in the rate-determining step.

Mechanisms of Hydrodefluorination Reactions

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a challenging but important reaction. The C-F bond is the strongest single bond in organic chemistry, making its cleavage difficult. The 3,5-difluoro substitution pattern on the aromatic ring makes it electron-deficient, which can render it susceptible to certain types of nucleophilic attack, although this is less common for C-F bonds on an aromatic ring unless further activated.

Mechanisms for hydrodefluorination often involve radical pathways or transition-metal catalysis. For other fluorinated aromatic compounds, hydrodefluorination has been achieved using various reagents, but specific methodologies for Benzenemethanamine, N-ethyl-3,5-difluoro- have not been detailed.

Role of Carbocation Intermediates in Reaction Progression

Carbocation intermediates are central to many organic reactions. For Benzenemethanamine, N-ethyl-3,5-difluoro-, a benzylic carbocation could potentially form at the carbon adjacent to the aromatic ring. The stability of this carbocation would be a key factor in any reaction proceeding through such an intermediate.

Generally, benzylic carbocations are stabilized by resonance with the benzene (B151609) ring. However, the two fluorine atoms at the meta positions are strongly electron-withdrawing through induction, which would destabilize a positive charge on the benzylic carbon. This deactivating effect likely makes the formation of a benzylic carbocation less favorable compared to non-fluorinated benzylamines. In some electrophilic aromatic substitution reactions, carbocation intermediates are formed when an electrophile attacks the ring.

Reactivity Profiles of the N-Ethyl Amine Functionality

The secondary amine group in Benzenemethanamine, N-ethyl-3,5-difluoro- is a key reactive site. As a weak base and a good nucleophile, it readily participates in a variety of reactions.

The N-ethyl amine can react with electrophiles such as alkyl halides and acid chlorides. Studies on the degradation of N-alkylbenzylamines during chlorination show that the dominant reaction pathways involve chlorine transfer to the benzylamine (B48309) nitrogen. This is followed by the elimination of hydrochloric acid to form an imine, which can then be hydrolyzed to an aldehyde and a lower-order amine. For example, in the case of N-methylbenzylamine, elimination can occur between the nitrogen and the benzyl (B1604629) substituent to form benzaldehyde (B42025) and monomethylamine. A similar pathway can be anticipated for the N-ethyl analogue.

The table below summarizes the expected products from the reaction of the N-ethyl amine functionality based on studies of similar compounds.

Reactant/ConditionExpected Reaction TypePotential Products
Acid ChloridesAcylationN-acyl-N-ethyl-3,5-difluorobenzylamine
Alkyl HalidesAlkylationTrialkylammonium salt
Aldehydes/KetonesReductive AminationTertiary Amine
Chlorinating AgentsOxidation/EliminationImine, Benzaldehyde, Ethanamine

Reactions Governing the 3,5-Difluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring have a profound effect on its reactivity, primarily through their strong electron-withdrawing inductive effect. This deactivates the ring towards electrophilic aromatic substitution (EAS). The fluorine atoms are ortho, para-directing, but their deactivating nature means that harsher conditions are typically required for EAS reactions compared to benzene.

The directing effects of the substituents on the ring (the -CH2NHEt group and the two fluorine atoms) would need to be considered in any potential EAS reaction. The -CH2NHEt group is generally considered to be activating and ortho, para-directing. However, under acidic conditions required for many EAS reactions, the amine would be protonated to -CH2NH2Et+, which is a deactivating, meta-directing group. Given that the fluorine atoms are at the 3 and 5 positions, electrophilic attack would be directed to the 2, 4, and 6 positions. The combined directing effects would likely favor substitution at the 2- or 6-position, ortho to the benzylamine moiety.

Nucleophilic aromatic substitution (SNA) on the difluorinated ring is also a possibility, particularly if a strong nucleophile is used. However, the absence of a nitro group or other strong activating group for SNA makes this reaction less likely under standard conditions.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For Benzenemethanamine, N-ethyl-3,5-difluoro-, which is a secondary amine, the spectrum is expected to exhibit several characteristic absorption bands.

While specific experimental data for this compound is not available, the expected spectral features can be predicted based on general principles for secondary amines. orgchemboulder.com A key feature would be a single, weak to medium N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This contrasts with its primary amine analog, 3,5-difluorobenzylamine, which would show two distinct N-H stretching bands. nih.govnist.gov Other significant absorptions would include C-N stretching vibrations for aromatic amines (typically strong, around 1335-1250 cm⁻¹) and aliphatic amines (medium or weak, 1250-1020 cm⁻¹), as well as a strong, broad N-H wagging band between 910-665 cm⁻¹. orgchemboulder.com The presence of the difluoro-substituted benzene (B151609) ring would also give rise to characteristic C-F stretching bands and aromatic C-H and C=C vibrations.

Table 1: Predicted FTIR Spectral Data for Benzenemethanamine, N-ethyl-3,5-difluoro-

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch 3350 - 3310 Weak-Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Bending 1450 - 1600 Medium-Strong
N-H Bending Not typically observed for 2° amines -
Aromatic C-N Stretch 1335 - 1250 Strong
C-F Stretch 1100 - 1350 Strong

Note: This table is predictive and based on typical ranges for functional groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar and symmetric bonds. For Benzenemethanamine, N-ethyl-3,5-difluoro-, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C backbone.

Experimental Raman data is available for the related compound 3,5-difluorobenzylamine. nih.gov It is expected that the N-ethylated derivative would show a similar pattern for the aromatic ring vibrations but would have additional bands corresponding to the C-C and C-H vibrations of the ethyl group. The symmetric "breathing" mode of the benzene ring typically gives a strong, sharp signal in Raman spectra.

Mass Spectrometry Techniques for Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

For Benzenemethanamine, N-ethyl-3,5-difluoro- (molecular formula C₉H₁₁F₂N), the exact mass is 171.0860 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight (171), which is a useful diagnostic clue. libretexts.org

The primary fragmentation pathway for benzylamines is typically α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this compound, the most likely fragmentation would involve the loss of the 3,5-difluorophenyl radical to form a highly stable, resonance-stabilized iminium cation at m/z 58. Alternatively, cleavage of the ethyl group's terminal methyl radical could occur, leading to a fragment at m/z 156.

Table 2: Predicted Mass Spectrometry Fragmentation for Benzenemethanamine, N-ethyl-3,5-difluoro-

m/z Value Ion Structure Fragmentation Pathway
171 [C₉H₁₁F₂N]⁺ Molecular Ion ([M]⁺)
156 [M - CH₃]⁺ Loss of a methyl radical

Note: This table represents predicted major fragmentation pathways.

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and the subtle interactions between its atoms. Conformational analysis seeks to understand the stable spatial arrangements (conformers) of a molecule.

While lacking strong hydrogen bond donors and acceptors, Benzenemethanamine, N-ethyl-3,5-difluoro- could potentially form weak intramolecular hydrogen bonds that stabilize certain conformations. These could include:

N-H…π interaction: An attraction between the hydrogen atom of the N-H group and the π-electron cloud of the difluorobenzene ring. This would favor a folded conformation where the ethylamino group is positioned over the ring.

C-H…N interaction: An attraction between one of the hydrogen atoms on the ethyl group or the benzylic methylene (B1212753) group and the lone pair of electrons on the nitrogen atom.

Confirming the existence and strength of these interactions would require high-level computational modeling (DFT calculations) or specialized NMR techniques, none of which are currently available in published literature for this specific compound. nih.gov

The rotation around these bonds determines the orientation of the ethyl group relative to the benzyl (B1604629) group. Different conformers, such as gauche and anti, would have different energies. The stability of these conformers is determined by a balance of factors, including steric hindrance between the ethyl group and the aromatic ring, and the weak intramolecular hydrogen bonds discussed previously. The fluorine atoms at the 3 and 5 positions are not expected to cause significant steric clash with the side chain but will influence the electronic properties of the π-system, which could in turn affect N-H…π interactions. Detailed analysis of the potential energy surface through computational methods would be necessary to identify the most stable conformers and the energy barriers between them.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformational Dynamics

The conformational flexibility of Benzenemethanamine, N-ethyl-3,5-difluoro- is a critical determinant of its physical properties and chemical reactivity. Quantum chemical calculations are indispensable for analyzing the molecule's conformational dynamics, identifying stable conformers, and determining the energy barriers between them. nih.govnii.ac.jp

The primary sources of conformational isomerism in this molecule are the rotations around the C(aryl)-CH2 bond and the CH2-N bond. Different spatial arrangements of the N-ethyl group relative to the 3,5-difluorobenzyl moiety result in various conformers with distinct energies.

Detailed Research Findings: Quantum mechanical calculations, such as those employing Hartree-Fock (HF) or Density Functional Theory (DFT) methods, can be used to map the potential energy surface of the molecule as a function of these dihedral angles. researchgate.net By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be generated. The minima on this surface correspond to stable or metastable conformers.

For instance, calculations would likely identify several low-energy conformers. The stability of these conformers is governed by a delicate balance of stereoelectronic interactions, including steric hindrance between the ethyl group and the difluorophenyl ring, and potential intramolecular hydrogen bonding or other non-covalent interactions. nih.gov The fluorine substituents on the benzene (B151609) ring influence the electronic distribution and may engage in weak interactions that further stabilize certain conformations.

Frequency calculations performed on the optimized geometries of these conformers confirm that they are true energy minima (no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies. nih.gov These values are crucial for determining the relative populations of each conformer at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Calculated Conformers for Benzenemethanamine, N-ethyl-3,5-difluoro-
ConformerDihedral Angle 1 (Cα-C1-C2-N) (°)Dihedral Angle 2 (C1-C2-N-C3) (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
A601800.0075.3
B-60601.5015.1
C180-602.109.6

Computational Approaches to Mechanistic Elucidation

Computational chemistry is highly effective in elucidating the mechanisms of chemical reactions. nih.gov For a molecule like Benzenemethanamine, N-ethyl-3,5-difluoro-, computational studies can be employed to investigate its reactivity in various transformations, such as nucleophilic substitution, oxidation, or reactions involving the aromatic ring. These studies help in understanding reaction pathways, identifying intermediates and transition states, and predicting reaction kinetics and thermodynamics. nih.gov

Detailed Research Findings: To elucidate a reaction mechanism, computational chemists model the entire reaction coordinate. This involves locating the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-making and bond-breaking processes.

For example, in a hypothetical N-dealkylation reaction, computational models could compare different possible pathways, such as a single-electron transfer (SET) mechanism versus a direct nucleophilic attack. nih.gov By calculating the activation energies associated with the transition state for each proposed pathway, the most favorable mechanism can be identified as the one with the lowest energy barrier.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the desired reactant and product minima on the potential energy surface. Furthermore, the influence of solvents can be incorporated using implicit or explicit solvent models, providing a more realistic description of reaction conditions. Density functional theory (DFT) is a common tool for these mechanistic investigations due to its balance of accuracy and computational cost. researchgate.net

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction
Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
Pathway 1 (SET)0.0+25.825.8
Pathway 2 (SN2)-2.1+19.521.6

Applications of Density Functional Theory (DFT) in Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular structure and electronic properties of molecules like Benzenemethanamine, N-ethyl-3,5-difluoro-. nih.gov DFT methods are used to perform geometry optimizations, where the molecule's structure is varied to find the lowest energy arrangement of atoms. researchgate.net

Detailed Research Findings: A DFT calculation, using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict geometric parameters. researchgate.netnih.gov These parameters include bond lengths, bond angles, and dihedral angles for the molecule's ground state. The results of such calculations can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. nih.gov

Beyond geometry, DFT is used to calculate a wide range of electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed on the DFT-calculated wavefunction to investigate charge distribution, atomic charges, and orbital interactions within the molecule. nih.gov This provides a detailed picture of the electronic effects of the difluoro-substituents on the aromatic ring and the nitrogen atom.

Applications in Contemporary Organic and Materials Chemistry

Role as a Precursor in Complex Organic Synthesis

The structural framework of N-ethyl-3,5-difluoro-benzenemethanamine, featuring a difluorinated aromatic ring coupled with a reactive secondary amine, positions it as a key starting material in multi-step organic synthesis. Its parent compound, 3,5-difluorobenzylamine, is recognized as a versatile intermediate for creating complex organic structures and fine chemicals. chemimpex.com The N-ethyl derivative builds upon this foundation, offering modified solubility and reactivity profiles.

The N-ethyl-3,5-difluoro-benzenemethanamine molecule is well-suited for strategic derivatization to generate a wide array of new chemical entities. The secondary amine is a key functional handle, allowing for reactions such as acylation, alkylation, and arylation. These transformations attach new molecular fragments to the nitrogen atom, systematically altering the compound's steric and electronic properties. This approach is fundamental to combinatorial chemistry and medicinal chemistry, where creating libraries of related compounds is essential for screening and discovering new biologically active molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the amine, a factor that chemists can leverage to control synthetic outcomes. ontosight.ai

As a derivative of 3,5-difluorobenzylamine, N-ethyl-3,5-difluoro-benzenemethanamine is part of a class of compounds used as foundational chemical building blocks. chemimpex.com Such building blocks are pre-functionalized molecules that can be readily incorporated into larger, more complex structures. enamine.netenamine.net For instance, the difluorobenzyl group can be installed into a target molecule via the amine, bringing with it the specific properties of the fluorine substituents. Fluorinated moieties are known to enhance metabolic stability, lipophilicity, and binding affinity in pharmacologically active compounds. beilstein-journals.org Therefore, building blocks like N-ethyl-3,5-difluoro-benzenemethanamine are instrumental in the synthesis of novel drug candidates and other specialty chemicals where precise control over molecular properties is required. chemimpex.comnih.gov

Utilization in Agrochemical Research as Synthetic Precursors

In agrochemical research, the development of new herbicides and pesticides with improved efficacy and environmental profiles is a constant goal. Fluorinated compounds are frequently incorporated into agrochemical designs to enhance their biological activity. The parent compound, 3,5-difluorobenzylamine, is explicitly noted for its application as an essential building block in the synthesis of agrochemicals. chemimpex.com By extension, N-ethyl-3,5-difluoro-benzenemethanamine serves as a valuable precursor in this field. Synthetic chemists can utilize it to construct more complex active ingredients where the 3,5-difluorobenzyl moiety is a key part of the final molecular structure, contributing to the compound's desired herbicidal or pesticidal properties.

Integration into Advanced Materials Science and Engineering

The unique properties of fluorinated organic molecules are increasingly exploited in materials science, particularly in the field of optoelectronics. Substituted benzylamines, including fluorinated variants, have been investigated for their role in enhancing the performance and stability of next-generation solar cells.

In the architecture of perovskite solar cells, organic spacer cations are used to form two-dimensional (2D) or quasi-2D structures that can improve the stability and efficiency of the device. Benzylamine (B48309) derivatives are effective candidates for these spacers. Research has shown that short-chain benzylamines with halogen functional groups, such as 3,5-dichlorobenzylamine, can be introduced to form a 2D perovskite layer on top of a 3D perovskite film. researchgate.net This 2D/3D heterostructure helps to passivate defects and improve device performance. researchgate.net N-ethyl-3,5-difluoro-benzenemethanamine fits the profile of such a spacer, where its benzylamine core can interface with the perovskite structure, and the fluorine atoms can further modulate the material's properties.

The substitution of hydrogen with fluorine in the organic components of perovskite materials has a profound and beneficial impact on key performance parameters. researchgate.netuniv-smb.fr Fluorination imparts several advantages that directly address the primary challenges of perovskite solar cell technology, namely efficiency and long-term stability. researchgate.netnih.gov

One of the most significant effects is the increased hydrophobicity of the material. researchgate.netaps.org The presence of fluorine atoms makes the perovskite film more resistant to moisture, a major cause of degradation. researchgate.netnih.gov This enhanced stability is crucial for the commercial viability of perovskite devices.

Interactive Data Table: Effects of Fluorine Substitution in Perovskite Solar Cells

Performance ParameterImpact of Fluorine SubstitutionRationale
Moisture Stability EnhancedIncreased hydrophobicity repels water molecules, a key degradation agent. researchgate.netnih.gov
Film Quality OptimizedCan promote better intermolecular assembly and passivate surface defects. researchgate.net
Energy Level Alignment RegulatedHigh electronegativity of fluorine helps tune energy levels for improved charge transfer. researchgate.netresearchgate.net
Charge Carrier Lifetime IncreasedPassivation of defects reduces non-radiative recombination pathways. researchgate.netresearchgate.net
Power Conversion Efficiency IncreasedA cumulative result of improved voltage, current, and fill factor due to the above effects. researchgate.netresearchgate.net

Exploration of Benzenemethanamine, N-ethyl-3,5-difluoro- as a Novel Chemical Reagent

Despite significant interest in the development of novel fluorinating agents for organic and materials chemistry, a comprehensive review of scientific literature and chemical databases reveals no specific documented applications of Benzenemethanamine, N-ethyl-3,5-difluoro- as a chemical reagent for fluorination or other synthetic transformations.

While the broader class of fluorinated organic compounds has seen extensive investigation, with many serving as key building blocks and reagents, information regarding the specific reactivity and utility of N-ethyl-3,5-difluorobenzenemethanamine is not present in the available public domain literature.

Research into related compounds, such as 3,5-difluorobenzylamine, indicates its use as a derivatization reagent and as an intermediate in the synthesis of pharmaceuticals. chemimpex.com The fluorine atoms on the benzene (B151609) ring in such molecules are known to influence their chemical properties, including reactivity and biological activity. chemimpex.com General methods for the fluorination of benzylic C(sp3)–H bonds are also an active area of research, employing various fluorinating agents and catalytic systems. nih.govbeilstein-journals.org

However, the ethyl group attached to the nitrogen in "Benzenemethanamine, N-ethyl-3,5-difluoro-" differentiates it from these other compounds, and there is no available data to suggest its exploration or use as a fluorinating agent. The synthesis and applications of benzylamines, in general, are well-documented, highlighting their role as precursors in various chemical syntheses. wikipedia.orgchemicalbook.comchemicalbook.comorganic-chemistry.org Nevertheless, this specific N-ethylated and di-fluorinated derivative remains uncharacterized in the context of a chemical reagent.

Further investigation would be required to determine the reactivity and potential applications of Benzenemethanamine, N-ethyl-3,5-difluoro-. Such research could explore its synthesis, stability, and reactivity with various substrates to ascertain if it possesses any novel properties as a chemical reagent. Without such studies, any discussion of its role as a fluorinating agent or in other chemical transformations would be purely speculative.

Prospective Research Directions and Unexplored Scientific Avenues

Identification of Emerging Synthetic Methodologies

The synthesis of secondary amines like Benzenemethanamine, N-ethyl-3,5-difluoro- is moving beyond traditional batch methods towards more efficient, sustainable, and scalable technologies. Future research is likely to focus on the adoption of advanced synthetic platforms.

Continuous Flow Synthesis: This methodology offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. For the synthesis of N-ethyl-3,5-difluorobenzylamine, flow chemistry could be applied to classical reactions such as reductive amination of 3,5-difluorobenzaldehyde (B1330607) with ethylamine (B1201723) or the N-alkylation of 3,5-difluorobenzylamine. Emerging techniques in this area include:

Biocatalytic Flow Reactors: Utilizing immobilized enzymes, such as imine reductases or reductive aminases, in a packed-bed reactor can enable the highly selective and sustainable synthesis of secondary amines from in situ-generated aldehydes. nih.gov This approach minimizes waste and operates under mild conditions.

Catalytic Hydrogenation in Flow: The selective hydrogenation of nitriles or reductive amination reactions can be performed efficiently and safely in continuous-flow systems using heterogeneous catalysts (e.g., Palladium on carbon). researchgate.net This method allows for precise control of hydrogen pressure and temperature, leading to high yields and selectivity.

Multi-step Telescoped Synthesis: Flow chemistry enables the "telescoping" of reaction sequences, where the crude output from one reactor is directly fed into the next. vapourtec.comresearchgate.netacs.org A process could be envisioned where 3,5-difluorobenzyl alcohol is first converted to a mesylate in one flow module and then immediately reacted with aqueous ethylamine in a second module to yield the final product without intermediate isolation steps. vapourtec.comresearchgate.netacs.org

Green Chemistry Approaches:

"Borrowing Hydrogen" Catalysis: This elegant strategy involves the use of a catalyst (often based on nickel or precious metals) to temporarily "borrow" hydrogen from an alcohol (like ethanol), converting it to an aldehyde. This aldehyde then reacts with a primary amine (3,5-difluorobenzylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The sole byproduct of this process is water, making it a highly atom-economical and environmentally friendly method for N-alkylation.

These emerging methodologies represent a significant leap forward in the synthesis of fluorinated benzylamines, promising safer, cleaner, and more efficient production.

Discovery of Novel Reactivity Profiles

While the nucleophilic nature of the secondary amine is its most apparent chemical characteristic, recent advances in catalysis suggest that Benzenemethanamine, N-ethyl-3,5-difluoro- possesses a richer and more complex reactivity profile waiting to be explored.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions. For N-aryl amines, this approach can facilitate:

α-Amino Radical Formation: A photoredox catalyst can abstract an electron from the nitrogen atom, which, after deprotonation at the α-carbon (the CH2 group attached to the nitrogen), generates an α-amino radical. rsc.org This highly reactive intermediate can participate in a variety of bond-forming reactions.

Novel C-C Bond Formation: The generated α-amino radical can undergo direct coupling with heteroaryl chlorides or other electron-deficient aromatic systems in a process known as homolytic aromatic substitution. princeton.edu This opens up a novel pathway for C(sp³)–C(sp²) bond formation, allowing for the direct arylation of the benzylic position adjacent to the nitrogen. Exploring this reactivity for N-ethyl-3,5-difluorobenzylamine could lead to the synthesis of complex molecular scaffolds with potential pharmaceutical applications. rsc.orgprinceton.edu

Organocatalytic Activity: N-aryl amines can themselves act as organic photoredox catalysts (OPCs). acs.org Upon photoexcitation, they can engage in single-electron transfer (SET) processes to activate other molecules. The electronic properties of N-ethyl-3,5-difluorobenzylamine, modulated by the two electron-withdrawing fluorine atoms, could be fine-tuned for specific catalytic applications, an avenue that remains completely unexplored.

Development of Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of N-ethyl-3,5-difluorobenzylamine is crucial for predicting its behavior and designing new applications. Advanced analytical and computational methods are pivotal in this endeavor.

High-Resolution Microwave Spectroscopy: This gas-phase technique provides exceptionally precise information on molecular geometry and conformational preferences. A study on related fluorinated benzylamine (B48309) derivatives demonstrated that the position of fluorine substitution dramatically influences the molecule's preferred shape and the orientation of the amino group. globethesis.com Applying this technique to N-ethyl-3,5-difluorobenzylamine would unambiguously determine its intrinsic conformational landscape, free from solvent or crystal packing effects, and reveal subtle electronic interactions, such as weak C-H···N hydrogen bonds, governed by the fluorine substituents. globethesis.com

Advanced Computational Modeling:

Density Functional Theory (DFT): DFT calculations are indispensable for complementing experimental data. For this compound, DFT could be used to:

Predict and simulate vibrational (IR and Raman) spectra, aiding in experimental characterization. researchgate.net

Calculate molecular properties such as the molecular electrostatic potential, which reveals sites prone to electrophilic or nucleophilic attack. researchgate.net

Model reaction pathways and transition states to elucidate mechanisms, for instance, to understand how the fluorine atoms might influence the energetics of α-amino radical formation. researchgate.net

Conformational Analysis: Computational studies can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This is particularly important for understanding its interactions with biological targets like enzymes or receptors. globethesis.com

Advanced NMR Spectroscopy: While standard 1D NMR provides basic characterization, advanced techniques like 2D NMR (HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be essential for the unambiguous structural elucidation of more complex derivatives synthesized from this building block. ipb.pt These methods can reveal through-bond and through-space correlations, respectively, to define stereochemistry and complex connectivity. ipb.pt

Investigation of Potential Applications in Emerging Fields

The unique combination of a secondary amine, a benzyl (B1604629) group, and meta-disposed fluorine atoms makes N-ethyl-3,5-difluorobenzylamine a highly promising building block for several cutting-edge applications.

Positron Emission Tomography (PET) Imaging: The development of novel radiotracers is a major goal in medical diagnostics. Fluorine-18 is a key radionuclide for PET imaging due to its ideal half-life and low positron energy. radiologykey.comnih.gov An ¹⁸F-labeled version of N-ethyl-3,5-difluorobenzylamine could be developed as a novel PET tracer. researchgate.net Given that its parent compound, 3,5-difluorobenzylamine, is used in synthesizing molecules targeting neurological disorders, an ¹⁸F-labeled analog could be investigated for imaging neuroinflammation or specific receptor systems in the brain. nih.govchemimpex.com The synthesis would likely involve a late-stage nucleophilic fluorination reaction on a precursor molecule. nih.govprinceton.edu

Medicinal Chemistry: The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance pharmacological properties. The 3,5-difluoro substitution pattern can increase metabolic stability, binding affinity, and bioavailability. This compound is an ideal scaffold for:

Neurological Drug Discovery: Building upon the known applications of its parent amine, it can be used to synthesize new classes of enzyme inhibitors or receptor ligands for neurological targets. chemimpex.comontosight.ai

Novel Therapeutic Agents: The novel reactivity profiles enabled by photoredox catalysis can be used to synthesize derivatives with unique structures for screening against a wide range of diseases. rsc.orgprinceton.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, N-ethyl-3,5-difluoro-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, N-ethyl-3,5-difluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.